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The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone

in modern medicinal chemistry. Its remarkable versatility as a scaffold has led to the

development of a multitude of clinically successful drugs across a wide spectrum of therapeutic

areas.[1][2] The inherent stereochemistry and conformational flexibility of the pyrrolidine

nucleus allow for precise three-dimensional arrangements of substituents, enabling potent and

selective interactions with diverse biological targets.[3][4] This guide provides a comprehensive

review of the therapeutic potential of substituted pyrrolidines, offering a comparative analysis

against alternative therapeutic strategies, supported by experimental data and detailed

protocols for researchers, scientists, and drug development professionals.

The Pyrrolidine Advantage: A Privileged Scaffold in
Drug Design
The prevalence of the pyrrolidine motif in FDA-approved drugs is a testament to its favorable

physicochemical and pharmacological properties.[2] Unlike planar aromatic systems, the non-

planar, sp³-hybridized nature of the pyrrolidine ring provides access to a greater chemical

space, facilitating the design of molecules with improved solubility, metabolic stability, and

target specificity.[3][4] This structural feature is crucial for minimizing off-target effects and

enhancing the therapeutic index of drug candidates.
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This section will delve into the therapeutic applications of substituted pyrrolidines in key

disease areas, providing a comparative analysis with existing treatments and alternative

chemical scaffolds.

Oncology: Targeting Cancer Cell Proliferation and
Survival
Substituted pyrrolidines have emerged as a promising class of anticancer agents, with

derivatives demonstrating potent activity against various cancer cell lines.[5] Their mechanisms

of action are diverse, ranging from the inhibition of key signaling pathways to the induction of

apoptosis.

A notable example involves polysubstituted pyrrolidines that have shown significant inhibitory

effects on the proliferation of multiple cancer cell lines, with IC50 values in the low micromolar

range.[6] For instance, certain derivatives have been shown to induce cell cycle arrest at the

G0/G1 phase and promote apoptosis in a time- and dose-dependent manner.[6]

Comparative Analysis:

When compared to established chemotherapeutic agents like cisplatin, some novel

spiropyrrolidine-oxindole derivatives have exhibited significantly greater potency against liver

cancer cell lines (HepG2), being approximately 11 times more active in some cases.[5]

Similarly, certain copper(II) complexes incorporating two pyrrolidine rings have demonstrated

anticancer activity approximately three times more potent than cisplatin against the SW480

cancer cell line.[5]

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used

colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer

compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals. The amount of formazan produced is directly proportional to the

number of living cells.

Step-by-Step Methodology:
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Cell Seeding: Plate cancer cells (e.g., HCT116, HL60) in a 96-well plate at a density of 5 ×

10⁴ cells/well and incubate overnight to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the substituted

pyrrolidine derivatives for a specified duration (e.g., 24, 48, or 72 hours).[6]

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each

well and incubate for 4 hours at 37°C.

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M

HCl) to each well to dissolve the formazan crystals.[6]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.[6]

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).

Table 1: Comparative Anticancer Activity of Substituted Pyrrolidines

Compound
Class

Cancer Cell
Line

IC50 (µM)
Comparativ
e Agent

Comparativ
e IC50 (µM)

Reference

Polysubstitut

ed

Pyrrolidines

HCT116,

HL60
2.9 - 16 - - [6]

Spiropyrrolidi

ne-oxindoles
HepG2 0.80 - 0.85 Cisplatin 9.00 [5]

Copper(II)-

Pyrrolidine

Complex

SW480 0.99 Cisplatin 3.5 [5]
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Inflammation: Modulating the Inflammatory Cascade
Substituted pyrrolidines have demonstrated significant anti-inflammatory properties, primarily

through the inhibition of key inflammatory mediators and signaling pathways. A prominent

example is pyrrolidine dithiocarbamate (PDTC), a potent inhibitor of the nuclear factor-kappa B

(NF-κB) signaling pathway.[3][7][8][9][10]

Mechanism of Action: Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the

expression of numerous pro-inflammatory genes, including cytokines, chemokines, and

adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor

of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS),

IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate

gene transcription. PDTC has been shown to prevent the degradation of IκB, thereby inhibiting

NF-κB activation and the subsequent expression of pro-inflammatory genes.[7][8]

Comparative Analysis:
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In preclinical studies, certain pyrrolidine derivatives have been compared to established non-

steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. For instance, some pyrrolizine

carboxamides, which contain a pyrrolidine ring, have shown higher anti-inflammatory and

analgesic activities compared to ibuprofen.[11]

Experimental Protocol: COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the

synthesis of prostaglandins. Inhibition of COX-2 is a major mechanism of action for many

NSAIDs.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2

enzyme, typically by detecting the production of prostaglandin G2.

Step-by-Step Methodology:

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic

acid (substrate), and a fluorescent probe.[12]

Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various

concentrations of the test pyrrolidine derivative or a reference inhibitor (e.g., celecoxib) for a

defined period.[12][13]

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

[12][13]

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation

wavelength of 535 nm and an emission wavelength of 587 nm. The rate of fluorescence

increase is proportional to the COX-2 activity.[12]

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the

test compound and determine the IC50 value.

Table 2: Comparative Anti-inflammatory Activity of Pyrrolidine Derivatives
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Compound
Class

Target
% Inhibition
/ IC50

Comparativ
e Agent

Comparativ
e Data

Reference

Pyrrolizine

Carboxamide

s

COX-1
IC50: 2.45–

5.69 µM
Ibuprofen - [11]

Pyrrolizine

Carboxamide

s

COX-2
IC50: 0.85–

3.44 µM
Ibuprofen - [11]

Pyrrolidine

Dithiocarbam

ate

NF-κB - - - [7][8]
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Central Nervous System (CNS) Disorders: Modulating
Neurotransmission
The pyrrolidine scaffold is a key component of numerous drugs targeting the CNS, including

treatments for Alzheimer's disease, depression, and epilepsy.[1] The ability to introduce diverse

substituents on the pyrrolidine ring allows for the fine-tuning of activity at various

neurotransmitter receptors and transporters. For example, certain 3-pyrrolidine-indole
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derivatives have been investigated as selective modulators of serotonin 5-HT2 receptors for

the potential treatment of mental disorders.[14]

Comparative Analysis:

While direct comparative studies are often complex in the CNS field, the therapeutic success of

pyrrolidine-containing drugs like Aniracetam (for Alzheimer's) and Rolipram (antidepressant)

highlights the scaffold's utility compared to other heterocyclic systems like indole or pyridine

alkaloids, which also have significant CNS activity.[1][15][16] The saturated nature of the

pyrrolidine ring can offer advantages in terms of metabolic stability and blood-brain barrier

permeability compared to some aromatic systems.

Infectious Diseases: Antiviral and Antibacterial Agents
Substituted pyrrolidines have a proven track record in combating infectious diseases. Several

antiviral drugs, particularly for the treatment of Hepatitis C, incorporate a pyrrolidine moiety.[17]

[18] For instance, Telaprevir and Ombitasvir are pyrrolidine-containing drugs that inhibit viral

proteases essential for replication.[17]

Comparative Analysis:

The clinical efficacy of these pyrrolidine-based antiviral agents has been well-established.

While direct head-to-head comparisons with all other antiviral classes are extensive, the

development and approval of these drugs underscore the value of the pyrrolidine scaffold in

designing potent and selective viral inhibitors. In the antibacterial realm, the well-known

antibiotic Clindamycin contains a pyrrolidine ring.[1]

Synthesis of Substituted Pyrrolidines: A Brief
Overview
The synthesis of substituted pyrrolidines is a well-developed field in organic chemistry, with

numerous methods available for their stereoselective preparation. A common and versatile

approach for synthesizing trans-2,5-disubstituted pyrrolidines involves the iodocyclization of

enantiopure homoallylic sulfonamides.

Experimental Workflow: Synthesis of trans-2,5-Disubstituted Pyrrolidines
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Future Perspectives and Conclusion
The therapeutic potential of substituted pyrrolidines is far from exhausted. Ongoing research

continues to uncover novel derivatives with enhanced potency, selectivity, and improved

pharmacokinetic profiles. The structural versatility of the pyrrolidine scaffold ensures its

continued prominence in drug discovery efforts targeting a wide array of diseases. This guide

has provided a comparative overview of the therapeutic landscape of substituted pyrrolidines,

supported by experimental evidence and detailed protocols. By understanding the unique

advantages of this privileged scaffold and leveraging established synthetic and screening

methodologies, researchers can continue to develop innovative and effective pyrrolidine-based

therapeutics to address unmet medical needs.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1451817?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Ji, J., Sajjad, F., You, Q., Xing, D., Fan, H., Reddy, A. G. K., Hu, W., & Dong, S. (2020).
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential
anticancer agents. Archiv der Pharmazie, 353(12), e2000136.
Ji, J., Sajjad, F., You, Q., Xing, D., Fan, H., Reddy, A. G. K., Hu, W., & Dong, S. (2020).
Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential
anticancer agents.
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
(2013). Journal of Visualized Experiments, (81), e50632.
Blackwell, T. S., Blackwell, T. R., Yull, F. E., Christman, J. W., & Schwartz, D. A. (1998).
Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression
of proinflammatory genes. The Journal of Immunology, 160(12), 6165–6172.
Li, Y., Cao, Y., & Zhang, Y. (2018). Inhibition of nuclear factor-κB signal by pyrrolidine
dithiocarbamate alleviates lipopolysaccharide-induced acute lung injury. Experimental and
Therapeutic Medicine, 16(5), 4163–4170.
Davis, F. A., & Chen, B. C. (1992). Asymmetric Synthesis of trans-2,5-Disubstituted
Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The
Journal of Organic Chemistry, 57(15), 4241–4245.
Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in
Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in
Current Chemistry, 379(5), 34.
Li Petri, G., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in
Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2013). Molecules,
18(10), 12696–12733.
Wu, M. H., Pan, H. A., Chen, Y. J., & Tsai, S. J. (2011). Pyrrolidine dithiocarbamate inhibits
nuclear factor-κB pathway activation, and regulates adhesion, migration, invasion and
apoptosis of endometriotic stromal cells. Molecular Human Reproduction, 17(3), 175–181.
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
Synthesis of 2,5-disubstituted pyrrolidines. (n.d.).
Choi, E. M., & Kim, Y. H. (2001). Pyrrolidine dithiocarbamate inhibits serum-induced NF-
kappaB activation and induces apoptosis in ROS 17/2.8 osteoblasts. Immunology Letters,
77(1), 23–28.
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.
Comparative Analysis of a Novel Pyrrolidine-2,5-dione Derivative and Established Anti-
inflamm

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of
pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2267–2292.
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
Beare, A. S., & Hall, T. S. (1976). In vitro antiviral activity and preliminary clinical trials of a
new adamantane compound. The Journal of Antimicrobial Chemotherapy, 2(3), 235–242.
A Comparative Analysis of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine and 1-(3,4,5-
Trimethoxybenzoyl)pyrrolidine in Preclinical Research. (2025). Benchchem.
Kumar, A., Sharma, S., & Kumar, D. (2023). Synthesis and in silico studies of some new
pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory
activity. Results in Pharma Sciences, 15, 100293.
Poyraz, Ö., Can, Ö. D., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons
in pharmacology. Frontiers in Pharmacology, 14, 1251804.
FDA-approved pyrrolidine-containing drugs in 2022. (n.d.).
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. (2022).
ChemistrySelect, 7(5), e202104037.
Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (2005). Laying Out Pathways With
Rgraphviz. The R Journal, 7(1), 10.
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and
Their Precursors. (2022). International Journal of Molecular Sciences, 23(21), 13358.
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Abdellatif, K. R. A. (2016). Pyrrolizine/Indolizine-
NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies.
Molecules, 21(11), 1466.
Graphviz tutorial. (2021). YouTube.
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-
Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Molecules, 29(24),
5897.
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2019). In
Pharmacognosy. Academic Press.
Tips for Pathway Schematic design? (2020). Reddit.
Gouda, M. A., Eldien, H. F., Girgis, A. S., & Abdellatif, K. R. A. (2016). Pyrrolizine/Indolizine-
NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies.
Molecules, 21(11), 1466.
A Quick Introduction to Graphviz. (2017).
Graphviz Quickstart Tutorial. (2025). YouTube.
Poyraz, Ö., Can, Ö. D., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons
in pharmacology. Frontiers in Pharmacology, 14, 1251804.
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of
Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridine alkaloids with activity in the central nervous system. (2020). Bioorganic & Medicinal
Chemistry, 28(1), 115194.
Pyrrolidine alkaloids and their promises in pharmacotherapy. (2021).
3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential
Treatment of Mental Disorders. (2022). ACS Chemical Neuroscience, 13(9), 1341–1344.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Pyrrolidine Dithiocarbamate Inhibits NF-KappaB Activation and Upregulates the
Expression of Gpx1, Gpx4, Occludin, and ZO-1 in DSS-Induced Colitis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts -
Chemical Communications (RSC Publishing) [pubs.rsc.org]

5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology
[frontiersin.org]

6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo
expression of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Inhibition of nuclear factor-κB signal by pyrrolidine dithiocarbamate alleviates
lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

9. Pyrrolidine dithiocarbamate inhibits nuclear factor-κB pathway activation, and regulates
adhesion, migration, invasion and apoptosis of endometriotic stromal cells - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Pyrrolidine dithiocarbamate inhibits serum-induced NF-kappaB activation and induces
apoptosis in ROS 17/2.8 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1451817?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10512268/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10512268/
https://www.researchgate.net/figure/FDA-approved-pyrrolidine-containing-drugs-in-2022_fig2_373710291
https://pubmed.ncbi.nlm.nih.gov/26386585/
https://pubmed.ncbi.nlm.nih.gov/26386585/
https://pubmed.ncbi.nlm.nih.gov/26386585/
https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc03132f
https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc03132f
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1239658/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1239658/full
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://pubmed.ncbi.nlm.nih.gov/10491379/
https://pubmed.ncbi.nlm.nih.gov/10491379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564565/
https://pubmed.ncbi.nlm.nih.gov/21030494/
https://pubmed.ncbi.nlm.nih.gov/21030494/
https://pubmed.ncbi.nlm.nih.gov/21030494/
https://pubmed.ncbi.nlm.nih.gov/11360927/
https://pubmed.ncbi.nlm.nih.gov/11360927/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active
Compounds - PMC [pmc.ncbi.nlm.nih.gov]

12. assaygenie.com [assaygenie.com]

13. cdn.caymanchem.com [cdn.caymanchem.com]

14. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the
Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

15. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC
[pmc.ncbi.nlm.nih.gov]

16. Pyridine alkaloids with activity in the central nervous system - PMC
[pmc.ncbi.nlm.nih.gov]

17. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC
[pmc.ncbi.nlm.nih.gov]

18. mdpi.com [mdpi.com]

To cite this document: BenchChem. [The Evolving Therapeutic Landscape of Substituted
Pyrrolidines: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451817#a-review-of-the-therapeutic-potential-of-
substituted-pyrrolidines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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